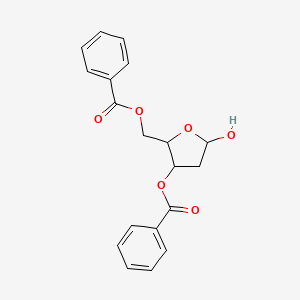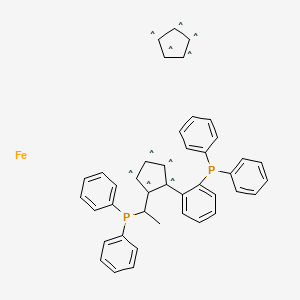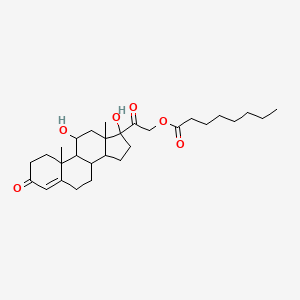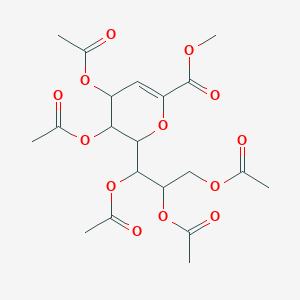![molecular formula C30H36N2O4 B12293984 1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(17,20-ジヒドロキシ-2,11,16,18-テトラメチル-7-フェニル-6,7-ジアザペンタシクロ[11.7.0.02,10.04,8.014,18]イコサ-4(8),5,9,11-テトラエン-17-イル)-2-ヒドロキシエタノンは、ユニークなペンタサイクリック構造を持つ複雑な有機化合物です。この化合物は、複数のヒドロキシル基と、ジアザ基とフェニル基を含む複雑な環系で知られています。これらの官能基の存在と化合物の全体的な構造は、様々な分野の科学研究において興味深い対象となっています。
準備方法
合成経路と反応条件
1-(17,20-ジヒドロキシ-2,11,16,18-テトラメチル-7-フェニル-6,7-ジアザペンタシクロ[11.7.0.02,10.04,8.014,18]イコサ-4(8),5,9,11-テトラエン-17-イル)-2-ヒドロキシエタノンの合成は、一般的に、より単純な有機分子から出発して複数段階を必要とします。プロセスには、多くの場合、以下が含まれます。
ペンタサイクリックコアの形成: この段階では、ペンタサイクリック構造を形成する環化反応が行われます。これらの反応を促進するために、強酸または強塩基などの試薬が使用される場合があります。
ヒドロキシル基の導入: ヒドロキシル基は酸化反応によって導入されます。一般的な酸化剤には、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などがあります。
フェニル基とジアザ基の添加: これらの基は、一般的に、フェニルリチウム(C6H5Li)やジアゾメタン(CH2N2)などの試薬を用いた置換反応によって添加されます。
工業的生産方法
工業的な設定では、この化合物の生産には以下が含まれる場合があります。
大規模な環化: 効率的な環化を確保するために、連続式反応器を使用します。
自動酸化: 酸化プロセスを制御し、ヒドロキシル基の導入を確実に一貫させるために、自動システムを使用します。
置換反応: フェニル基とジアザ基の添加を促進するために、工業用グレードの試薬と触媒を使用します。
化学反応解析
反応の種類
1-(17,20-ジヒドロキシ-2,11,16,18-テトラメチル-7-フェニル-6,7-ジアザペンタシクロ[11.7.0.02,10.04,8.014,18]イコサ-4(8),5,9,11-テトラエン-17-イル)-2-ヒドロキシエタノンは、以下を含む様々な化学反応を起こします。
酸化: ヒドロキシル基は、さらに酸化されてケトンまたはカルボン酸を形成することができます。
還元: この化合物は、還元されてアルコールまたはアルカンを形成することができます。
置換: フェニル基とジアザ基は、適切な試薬を用いて他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)。
還元: 水素化アルミニウムリチウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)。
置換: フェニルリチウム(C6H5Li)、ジアゾメタン(CH2N2)。
主要な生成物
酸化生成物: ケトン、カルボン酸。
還元生成物: アルコール、アルカン。
置換生成物: 使用した試薬に応じて、様々な置換誘導体。
科学研究への応用
1-(17,20-ジヒドロキシ-2,11,16,18-テトラメチル-7-フェニル-6,7-ジアザペンタシクロ[11.7.0.02,10.04,8.014,18]イコサ-4(8),5,9,11-テトラエン-17-イル)-2-ヒドロキシエタノンは、科学研究においていくつかの応用があります。
化学: 複雑な環化および置換反応を研究するためのモデル化合物として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 特に特定の病気の治療における潜在的な治療効果について研究されています。
産業: 高度な材料や医薬品の合成に使用されます。
化学反応の分析
Types of Reactions
1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl and diaza groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Phenyl lithium (C6H5Li), diazomethane (CH2N2).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as a model compound to study complex cyclization and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用機序
1-(17,20-ジヒドロキシ-2,11,16,18-テトラメチル-7-フェニル-6,7-ジアザペンタシクロ[11.7.0.02,10.04,8.014,18]イコサ-4(8),5,9,11-テトラエン-17-イル)-2-ヒドロキシエタノンが効果を発揮するメカニズムには、以下が含まれます。
分子標的: この化合物は、生物系における特定の酵素や受容体に作用します。
関与する経路: 細胞の増殖、アポトーシス、免疫応答に関連するシグナル伝達経路を調節する可能性があります。
類似化合物の比較
類似化合物
1-(17,20-ジヒドロキシ-2,11,16,18-テトラメチル-7-フェニル-6,7-ジアザペンタシクロ[11.7.0.02,10.04,8.014,18]イコサ-4(8),5,9,11-テトラエン-17-イル)-2-ヒドロキシエタノン: 構造は似ていますが、官能基が異なります。
2-ナフタレンメタノール、2,3,4,4a,5,6,7,8-オクタヒドロ-α,α,4a,8-テトラメチル: 異なる環構造を持つ別の複雑な有機化合物.
独自性
1-(17,20-ジヒドロキシ-2,11,16,18-テトラメチル-7-フェニル-6,7-ジアザペンタシクロ[117002,1004,8014,18]イコサ-4(8),5,9,11-テトラエン-17-イル)-2-ヒドロキシエタノンは、ヒドロキシル基、フェニル基、ジアザ基の特定の組み合わせと、複雑なペンタサイクリック構造によってユニークです。
類似化合物との比較
Similar Compounds
1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone: Similar in structure but with variations in functional groups.
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl: Another complex organic compound with a different ring structure.
Uniqueness
1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[117002,1004,8014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone is unique due to its specific combination of hydroxyl, phenyl, and diaza groups, as well as its intricate pentacyclic structure
特性
IUPAC Name |
1-(17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O4/c1-17-10-21-23-11-18(2)30(36,26(35)16-33)29(23,4)14-25(34)27(21)28(3)13-19-15-31-32(24(19)12-22(17)28)20-8-6-5-7-9-20/h5-10,12,15,18,21,23,25,27,33-34,36H,11,13-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAINCOIINXAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)


![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)




![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)

